REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].Cl[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1>>[CH3:1][NH:2][CH2:3][CH2:4][N:5]([CH3:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is warmed at 85°
|
Type
|
CUSTOM
|
Details
|
The excess dimethylethylenediamine is removed by distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic solvent removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |